(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757511
InChI: InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC15757511

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine
Standard InChI InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1
Standard InChI Key LEFVDZCQGFWHQB-RXMQYKEDSA-N
Isomeric SMILES CC1=CC(=NO1)[C@@H](C)N
Canonical SMILES CC1=CC(=NO1)C(C)N

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s core structure consists of a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The 5-methyl substituent and the (1R)-configured ethylamine group at the 3-position introduce both steric and electronic complexity (Fig. 1). The chiral center at the ethylamine side chain renders the molecule enantiomerically pure, a critical feature for interactions with biological targets exhibiting stereoselectivity.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
IUPAC Name(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine
CAS Number (Free Amine)Not explicitly listed-
CAS Number (HCl Salt)1807921-05-6

Spectroscopic Characterization

Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For the hydrochloride salt, the ¹H NMR spectrum would display signals for the methyl group on the oxazole ring (~δ 2.4 ppm), the methine proton adjacent to the amine (~δ 4.1 ppm), and the ammonium proton (~δ 8.0–9.0 ppm). The (1R) configuration can be validated via optical rotation or chiral chromatography.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves multi-step strategies to establish both the oxazole ring and the chiral amine moiety. A representative pathway includes:

  • Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with hydroxylamine generates the 1,2-oxazole core .

  • Chiral Amine Introduction: Asymmetric reduction of a ketone intermediate using catalysts like CBS (Corey–Bakshi–Shibata) or enzymatic methods ensures the (R)-configuration.

  • Salt Formation (Optional): Treatment with HCl yields the hydrochloride salt for improved stability.

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
1β-Ketoamide precursorNH₂OH·HCl, EtOH, reflux
2Chiral ketoneCBS catalyst, BH₃·THF
3Free amineHCl/Et₂O, room temperature

Reactivity Profile

The compound participates in reactions typical of both amines and heterocycles:

  • Amine Functionalization: Acylation or sulfonylation at the primary amine site.

  • Oxazole Ring Modifications: Electrophilic substitution at the 4-position of the oxazole, though steric hindrance from the 5-methyl group may limit reactivity.

  • Salt Formation: Protonation with acids (e.g., HCl, citric acid) enhances solubility for pharmacological formulations.

Biological and Medicinal Applications

Challenges in Drug Development

  • Metabolic Stability: The primary amine may undergo rapid oxidation via monoamine oxidases (MAOs), necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: The compound’s logP (~1.2) and polar surface area (~50 Ų) suggest moderate CNS bioavailability.

Industrial Applications

Materials Science

The 1,2-oxazole ring’s thermal stability and electronic properties make it valuable in:

  • Polymer Additives: As crosslinking agents or UV stabilizers.

  • Coating Technologies: Incorporation into epoxy resins to enhance adhesion and corrosion resistance.

Catalysis

Chiral amines serve as ligands in asymmetric catalysis. The (1R)-configured ethylamine group could coordinate transition metals for enantioselective hydrogenation or C–C bond formation.

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